molecular formula C13H19ClN2O B110988 N-benzylpiperidine-4-carboxamide CAS No. 101264-48-6

N-benzylpiperidine-4-carboxamide

Cat. No. B110988
M. Wt: 254.75 g/mol
InChI Key: KKXCMMIWHOYQCM-UHFFFAOYSA-N
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Patent
US08846684B2

Procedure details

tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate (95 mg, 0.298 mmol) was dissolved in anhydrous THF (3 mL), and 4M HCl/dioxane (1 mL, 4.0 mmol) was added at rt. The solution was allowed to stir for 1 h, at which time the resulting precipitate was collected over a filter. Residual mineral acid was removed in vacuo, and the material was used directly in the next reaction without further characterization. (Yield: 76 mg, 0.298 mmol, 100%)
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]([CH:11]1[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:24].O1CCOCC1>C1COCC1>[ClH:24].[CH2:1]([NH:8][C:9]([CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
95 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
to stir for 1 h, at which time the resulting precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected over a filter
CUSTOM
Type
CUSTOM
Details
Residual mineral acid was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the material was used directly in the next reaction without further characterization

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.C(C1=CC=CC=C1)NC(=O)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08846684B2

Procedure details

tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate (95 mg, 0.298 mmol) was dissolved in anhydrous THF (3 mL), and 4M HCl/dioxane (1 mL, 4.0 mmol) was added at rt. The solution was allowed to stir for 1 h, at which time the resulting precipitate was collected over a filter. Residual mineral acid was removed in vacuo, and the material was used directly in the next reaction without further characterization. (Yield: 76 mg, 0.298 mmol, 100%)
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]([CH:11]1[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:24].O1CCOCC1>C1COCC1>[ClH:24].[CH2:1]([NH:8][C:9]([CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
95 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
to stir for 1 h, at which time the resulting precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected over a filter
CUSTOM
Type
CUSTOM
Details
Residual mineral acid was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the material was used directly in the next reaction without further characterization

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.C(C1=CC=CC=C1)NC(=O)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.